

Excitation and emission spectra of Cy3-PEG3-TCO

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Compound of Interest

Compound Name: Cy3-PEG3-TCO

Cat. No.: B12378641

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An In-depth Technical Guide to the Excitation and Emission Spectra of **Cy3-PEG3-TCO**

Introduction

Cy3-PEG3-TCO is a fluorescent probe that integrates the well-characterized cyanine dye, Cy3, with a triethylene glycol (PEG3) linker and a trans-cyclooctene (TCO) moiety. This tripartite structure provides the molecule with bright orange fluorescence, hydrophilicity, and a reactive handle for bioorthogonal chemistry. The Cy3 component is a member of the cyanine dye family, known for its high extinction coefficient and good quantum yield. The PEG3 linker enhances solubility in aqueous buffers and minimizes steric hindrance. The TCO group is a key component for "click chemistry," specifically for the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-functionalized molecules.^{[1][2]} This reaction is exceptionally fast and bioorthogonal, allowing for the specific labeling of biomolecules in complex biological systems.^[2]

This guide provides a comprehensive overview of the spectral properties of **Cy3-PEG3-TCO**, detailed experimental protocols for its characterization, and a visualization of its application in bioorthogonal labeling.

Data Presentation: Spectral Properties

The spectral characteristics of **Cy3-PEG3-TCO** are primarily determined by the Cy3 fluorophore. The following table summarizes its key quantitative spectral data.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	554 - 555 nm	[3][4]
Maximum Emission Wavelength (λ_{em})	565 - 569 nm	
Extinction Coefficient	$\sim 150,000 \text{ cm}^{-1}\text{M}^{-1}$	
Recommended Laser Line	532 nm	
Common Filter Set	TRITC (tetramethylrhodamine)	
Fluorescence Color	Orange/Yellow	

Experimental Protocols

Determining Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of **Cy3-PEG3-TCO** using a fluorescence spectrophotometer.

Materials:

- **Cy3-PEG3-TCO**
- Spectroscopic grade solvent (e.g., DMSO for stock, PBS or methanol for measurement)
- Fluorescence spectrophotometer
- Quartz cuvettes

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Cy3-PEG3-TCO** in an appropriate solvent like DMSO.
 - Dilute the stock solution in the desired measurement buffer (e.g., PBS, pH 7.4) to a low concentration, ensuring the absorbance at the excitation maximum is below 0.05 to avoid

inner filter effects.

- Excitation Spectrum Measurement:
 - Set the emission wavelength to the expected maximum (e.g., 570 nm).
 - Scan a range of excitation wavelengths (e.g., 450 nm to 560 nm).
 - The wavelength at which the highest fluorescence intensity is recorded is the maximum excitation wavelength (λ_{ex}).
- Emission Spectrum Measurement:
 - Set the excitation wavelength to the determined maximum (e.g., 555 nm).
 - Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).
 - The wavelength at which the highest fluorescence intensity is recorded is the maximum emission wavelength (λ_{em}).
- Data Analysis:
 - Plot the fluorescence intensity against the wavelength for both excitation and emission scans.
 - The peak of each curve represents the respective spectral maximum.

Bioorthogonal Labeling using Cy3-PEG3-TCO

This protocol describes the general workflow for labeling a tetrazine-modified protein with **Cy3-PEG3-TCO** via the iEDDA reaction.

Materials:

- Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Cy3-PEG3-TCO** dissolved in DMSO
- Reaction buffer (amine-free, e.g., PBS)

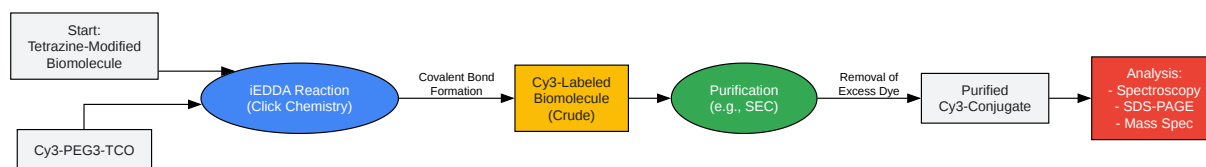
- Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the tetrazine-labeled protein with the reaction buffer.
 - Add the **Cy3-PEG3-TCO** solution to the protein mixture. A slight molar excess of the dye (e.g., 1.5 to 5-fold) is often used to ensure complete labeling of the protein.
- Incubation:
 - Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is typically rapid.
- Purification:
 - Remove the unreacted **Cy3-PEG3-TCO** from the labeled protein conjugate using size-exclusion chromatography, dialysis, or spin desalting columns.
- Confirmation of Labeling:
 - Confirm successful conjugation by measuring the absorbance of the purified product at 280 nm (for protein) and ~555 nm (for Cy3).
 - Further analysis can be performed using SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the protein should be visible under appropriate illumination, or by mass spectrometry to confirm the mass increase.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the bioorthogonal labeling of a tetrazine-modified biomolecule with **Cy3-PEG3-TCO**.



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Caption: Experimental workflow for **Cy3-PEG3-TCO** bioorthogonal conjugation.

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